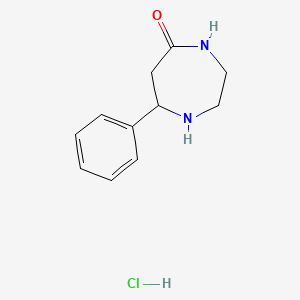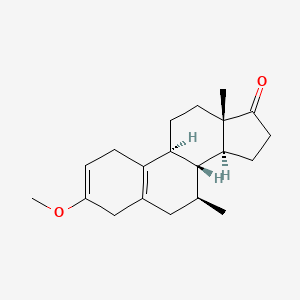
3-Methoxy-7beta-methyl-estra-2,5(10)-dien-17-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Methoxy-7beta-methyl-estra-2,5(10)-dien-17-one is a synthetic steroidal compound. It is primarily used in the synthesis of other steroids, such as Tibolone, which is utilized in hormone replacement therapy. This compound is known for its unique structure and properties, making it a valuable building block in pharmaceutical research .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Methoxy-7beta-methyl-estra-2,5(10)-dien-17-one typically involves the methylation of 7-methylestradiol followed by methoxylation. The reaction conditions often include the use of strong bases and methylating agents. For instance, the methylation can be achieved using methyl iodide in the presence of a base like potassium carbonate.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves rigorous control of reaction conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
3-Methoxy-7beta-methyl-estra-2,5(10)-dien-17-one undergoes various chemical reactions, including:
Oxidation: This reaction can convert the compound into its corresponding ketone or aldehyde derivatives.
Reduction: Reduction reactions can yield alcohol derivatives.
Substitution: Halogenation and other substitution reactions can introduce different functional groups into the molecule
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are frequently used.
Substitution: Halogenation can be achieved using reagents like bromine or chlorine in the presence of a catalyst
Major Products
The major products formed from these reactions include various derivatives of the original compound, such as ketones, alcohols, and halogenated steroids .
Scientific Research Applications
3-Methoxy-7beta-methyl-estra-2,5(10)-dien-17-one has several scientific research applications:
Chemistry: It serves as a building block for synthesizing more complex steroidal compounds.
Biology: The compound is used in studies related to hormone function and regulation.
Medicine: It is a precursor in the synthesis of Tibolone, which is used in hormone replacement therapy for postmenopausal women.
Industry: The compound is utilized in the production of various pharmaceutical products.
Mechanism of Action
The mechanism of action of 3-Methoxy-7beta-methyl-estra-2,5(10)-dien-17-one involves its interaction with steroid receptors in the body. It acts as a precursor to active metabolites that bind to estrogen, progesterone, and androgen receptors. These interactions modulate various physiological processes, including hormone regulation and reproductive functions .
Comparison with Similar Compounds
Similar Compounds
Tibolone: A synthetic steroid used in hormone replacement therapy.
Estradiol: A natural estrogen hormone.
Methylestradiol: A synthetic derivative of estradiol
Uniqueness
3-Methoxy-7beta-methyl-estra-2,5(10)-dien-17-one is unique due to its specific structure, which allows it to serve as a versatile building block in the synthesis of various steroidal compounds. Its ability to undergo multiple chemical reactions and form diverse derivatives makes it valuable in pharmaceutical research and development .
Properties
IUPAC Name |
(7S,8R,9S,13S,14S)-3-methoxy-7,13-dimethyl-4,6,7,8,9,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthren-17-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H28O2/c1-12-10-13-11-14(22-3)4-5-15(13)16-8-9-20(2)17(19(12)16)6-7-18(20)21/h4,12,16-17,19H,5-11H2,1-3H3/t12-,16+,17-,19+,20-/m0/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IPJVMXOAIRAKHC-OORBSDTJSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC2=C(CC=C(C2)OC)C3C1C4CCC(=O)C4(CC3)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]1CC2=C(CC=C(C2)OC)[C@@H]3[C@@H]1[C@@H]4CCC(=O)[C@]4(CC3)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H28O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10857981 |
Source


|
| Record name | 3-Methoxy-7-methylestra-2,5(10)-dien-17-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10857981 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
300.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
32297-43-1 |
Source


|
| Record name | 3-Methoxy-7-methylestra-2,5(10)-dien-17-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10857981 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
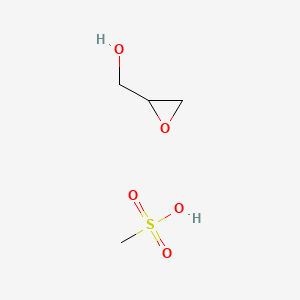

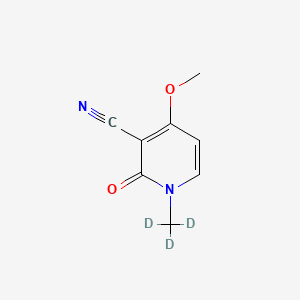
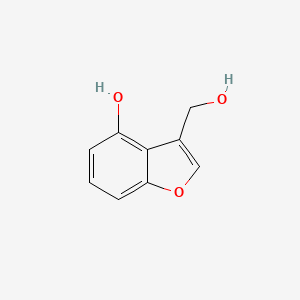
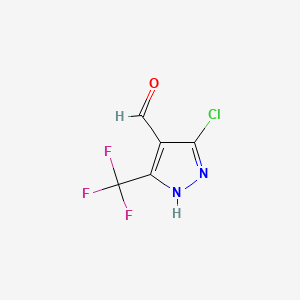
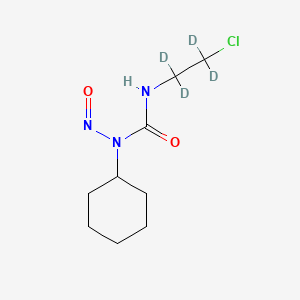
![Diethyl 2-[4-(2,2-Dicarboethoxypropyl)phenyl]-2-methyl Malonate-d3](/img/structure/B585639.png)
